molecular formula C20H18N4O2 B2983079 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide CAS No. 1251579-01-7

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide

Cat. No. B2983079
CAS RN: 1251579-01-7
M. Wt: 346.39
InChI Key: GXRFSWDKJMNKNS-UHFFFAOYSA-N
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Description

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized by a group of researchers led by Dr. James E. Bradner at the Dana-Farber Cancer Institute in Boston, Massachusetts. Since then, QNZ has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

Research has shown that quinoxaline-based compounds, including those similar to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, display notable antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential applications in developing treatments for microbial and protozoal infections (Patel et al., 2017).

Neuroprotective and Anxiolytic Agents

Compounds related to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide have shown high affinity for translocator protein (TSPO), which is associated with neuroprotection and anxiolytic effects. This suggests potential use in designing new drugs for anxiety and neuroprotection (Cappelli et al., 2011).

Anticancer Activity

Various studies have explored the anticancer potential of compounds similar to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide. Some of these compounds selectively influence non-small cell lung and CNS cancer cell lines, indicating a possible role in cancer treatment (Berest et al., 2011).

Cytotoxicity and Cell Line Studies

Compounds structurally related to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide have been evaluated for cytotoxicity in various cell lines. This research aids in understanding their potential therapeutic applications and safety profiles (Kovalenko et al., 2012).

Antimycobacterial Properties

Research has identified that quinoxaline derivatives, akin to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, are potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This positions them as potential candidates for tuberculosis treatment (Pissinate et al., 2016).

Structural and Chemical Properties Analysis

Some studies have focused on understanding the structural and chemical properties of quinoxaline-based amides. This research is crucial for the rational design of new compounds with improved efficacy and safety profiles (Kalita & Baruah, 2010).

properties

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(22-18-10-4-9-17-16(18)8-5-11-21-17)14-23-12-13-24(20(23)26)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRFSWDKJMNKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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